
(2'-Fluorobiphenyl-2-yl)acetic acid
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Overview
Description
(2’-Fluorobiphenyl-2-yl)acetic acid is an organic compound with the molecular formula C14H11FO2 It is a derivative of biphenyl, where one of the phenyl rings is substituted with a fluorine atom and an acetic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2’-Fluorobiphenyl-2-yl)acetic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is performed between a boronic acid derivative and a halogenated biphenyl compound in the presence of a palladium catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of (2’-Fluorobiphenyl-2-yl)acetic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions
(2’-Fluorobiphenyl-2-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The acetic acid group can be oxidized to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted biphenyl derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Pharmaceutical Development
Key Intermediate in Drug Synthesis
(2'-Fluorobiphenyl-2-yl)acetic acid serves as a significant intermediate in the synthesis of various pharmaceuticals. Its structural similarity to non-steroidal anti-inflammatory drugs (NSAIDs) positions it as a potential candidate for developing new anti-inflammatory agents. Research indicates that fluorinated compounds often exhibit altered pharmacokinetics and bioactivity compared to their non-fluorinated counterparts, which can enhance therapeutic efficacy and reduce side effects .
Case Studies
- Anti-inflammatory Activity : Studies have shown that derivatives of this compound exhibit anti-inflammatory properties comparable to established NSAIDs. For instance, modifications at the acetic acid moiety have been explored to improve the compound's selectivity and reduce gastrointestinal toxicity .
- Alzheimer's Disease Research : The compound's analogs have been investigated for their potential in treating Alzheimer’s disease by inhibiting amyloidogenesis, a key pathological feature of the disease. These studies suggest that such compounds may play a role in neuroprotection and cognitive enhancement .
Material Science
Advanced Materials Development
The unique chemical properties of this compound make it suitable for use in material science, particularly in creating advanced polymers and coatings. Its fluorine substitution can enhance the thermal stability and chemical resistance of materials, making them suitable for various industrial applications .
Property | Enhancement Due to Fluorination |
---|---|
Thermal Stability | Increased |
Chemical Resistance | Enhanced |
Mechanical Properties | Improved |
Organic Synthesis
Reagent in Organic Chemistry
As a valuable reagent, this compound facilitates the formation of complex organic molecules. Its application in organic synthesis allows chemists to streamline research processes by providing a versatile building block for constructing diverse chemical entities .
Agricultural Chemicals
Formulation of Agrochemicals
In agricultural chemistry, this compound is utilized in developing safer and more effective herbicides and pesticides. The fluorinated structure contributes to the compound's efficacy while potentially minimizing environmental impact compared to traditional agrochemicals .
Mechanism of Action
The mechanism of action of (2’-Fluorobiphenyl-2-yl)acetic acid involves its interaction with specific molecular targets. For instance, in the context of its anti-inflammatory properties, the compound may inhibit the activity of cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory prostaglandins. This inhibition occurs through the reversible binding of the compound to the active site of the COX enzymes .
Comparison with Similar Compounds
Similar Compounds
Ibuprofen: Another NSAID with a similar mechanism of action but a different chemical structure.
Ketoprofen: Similar to flurbiprofen, it has a propionic acid group and is used for its anti-inflammatory properties.
Uniqueness
(2’-Fluorobiphenyl-2-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom can enhance the compound’s stability and bioavailability compared to its non-fluorinated counterparts .
Properties
IUPAC Name |
2-[2-(2-fluorophenyl)phenyl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2/c15-13-8-4-3-7-12(13)11-6-2-1-5-10(11)9-14(16)17/h1-8H,9H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUFKUCQFQDPPJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)O)C2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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